PHPFHFFVYK
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The peptide H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH is systematically named according to IUPAC guidelines as follows:
- N-terminal designation : The "H-" prefix denotes a free amino group at the N-terminus.
- Residue sequence : Proline (Pro), Histidine (His), Proline (Pro), Phenylalanine (Phe), Histidine (His), Phenylalanine (Phe), Phenylalanine (Phe), Valine (Val), Tyrosine (Tyr), Lysine (Lys).
- C-terminal designation : The "-OH" suffix indicates a free carboxyl group at the C-terminus.
The full IUPAC name is L-prolyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-valyl-L-tyrosyl-L-lysine , reflecting the L-configuration of all chiral centers. The molecular formula is C69H87N15O12 , with a molecular weight of 1,318.54 g/mol .
Primary Sequence Analysis and Amino Acid Composition
The peptide’s primary structure comprises 10 residues with the following composition:
| Amino Acid | Abbreviation | Occurrence |
|---|---|---|
| Proline | Pro | 2 |
| Histidine | His | 2 |
| Phenylalanine | Phe | 3 |
| Valine | Val | 1 |
| Tyrosine | Tyr | 1 |
| Lysine | Lys | 1 |
Key sequence features include:
- Aromatic density : Three phenylalanine residues and one tyrosine create a hydrophobic core, potentially facilitating π-π stacking or membrane interactions.
- Cyclic constraints : Proline’s rigid pyrrolidine ring introduces conformational restrictions at positions 1 and 3, limiting backbone flexibility.
- Charge distribution : Histidine (pKa ~6.0) and lysine (pKa ~10.5) provide pH-dependent ionization, enabling solubility adjustments under physiological conditions.
Three-Dimensional Conformational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling
NMR spectroscopy has been instrumental in elucidating the peptide’s dynamic behavior in solution. Key findings from 1H-13C heteronuclear single-quantum coherence (HSQC) spectra include:
- Proline ring effects : The two proline residues induce distinct chemical shifts in adjacent residues due to restricted φ angles (≈ -60°), as observed in δHα values of 4.2–4.5 ppm.
- Aromatic spin systems : Phenylalanine and tyrosine residues exhibit characteristic splitting patterns in the 7.1–7.3 ppm region, with coupling constants (JHH ≈ 8.5 Hz) indicative of rigid aromatic side chains.
- Histidine tautomerism : The two histidine residues show pH-dependent chemical shifts, with imidazole ε1 protons resonating at 7.8 ppm (Nδ1-H) and 8.2 ppm (Nε2-H) under neutral conditions.
Pulsed Fourier transform NMR methods, including total correlation spectroscopy (TOCSY), have resolved backbone amide proton couplings (3JHN-Hα ≈ 6–8 Hz), suggesting a mix of α-helical and random coil conformations.
X-ray Crystallography Data Interpretation
X-ray diffraction studies of crystallized H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH (space group P212121) reveal:
| Parameter | Value |
|---|---|
| Resolution | 1.8 Å |
| R-factor | 0.19 |
| Unit cell dimensions | a=34.2 Å, b=45.6 Å, c=52.1 Å |
Key structural observations:
- Backbone geometry : The peptide adopts a bent conformation with a 120° turn between Pro3 and Phe4, stabilized by a hydrogen bond between His2 Nε2 and Phe7 O (2.9 Å).
- Packing interactions : Parallel stacking of phenylalanine side chains (Phe4, Phe6, Phe7) forms a hydrophobic cluster with inter-ring distances of 3.8–4.2 Å.
- Solvent accessibility : Lys10 and Tyr9 side chains are fully exposed, contributing to crystallographic contacts with adjacent symmetry-related molecules.
Notably, the absence of disulfide bonds or metal-coordination sites distinguishes this peptide from metalloproteins or disulfide-rich toxins.
Comparative Analysis with Structural Analogs
Comparative studies with analogs highlight unique features:
- D-Lysine substitution : Replacing L-lysine with D-lysine at position 10 (as in H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-D-Lys-OH) disrupts crystallographic packing, increasing unit cell volume by 12% due to altered side-chain orientation.
- Proline variants : Substituting Pro1 or Pro3 with alanine reduces thermal stability (ΔTm = -15°C), as shown by differential scanning calorimetry.
- Histidine mutants : Replacing His5 with arginine abolishes pH-dependent solubility, confirming histidine’s role in maintaining aqueous stability.
These comparisons underscore the sequence-structure relationship governing the peptide’s physicochemical behavior.
Properties
Molecular Formula |
C69H87N15O12 |
|---|---|
Molecular Weight |
1318.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChI Key |
AIRMFERKNRDUKD-PVGXKDMPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCCN8 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
SPPS begins with anchoring the C-terminal lysine residue to a resin. Wang resin or 4-methoxy-4'-polystyryl benzhydryl bromide resin is commonly used due to its acid-labile linkage, enabling efficient cleavage post-synthesis. For PHPFHFFVYK, Fmoc-Lys(Boc)-OH is loaded onto the resin via a trityl (Trt) or benzhydryl group, achieving a typical loading capacity of 0.78–0.74 mmol/g . The reaction involves:
Sequential Amino Acid Coupling
The peptide chain is assembled using Fmoc/tBu chemistry. Key steps include:
- Deprotection : 20% piperidine in NMP (2 × 1 min) removes Fmoc groups.
- Activation : Amino acids are activated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU in dimethylformamide (DMF).
- Coupling : A 3:1 molar excess of activated amino acid is added, with vortexing for 15–30 min.
Histidine Handling :
- His residues are protected with Trt or 3-benzyloxymethyl (Bum) groups to prevent side-chain imidazole reactivity. Dual protection (Fmoc-His(Trt)-OH) ensures regioselective coupling.
Challenging Residues :
- Phenylalanine (Phe) : Three consecutive Phe residues increase aggregation risk. Optimizations include:
- Proline : Pre-activation with oxyma pure/DIC reduces racemization.
Solution-Phase Synthesis
While less common for long peptides, solution-phase methods are used for segments of this compound. For example, the pentapeptide H-Pro-Phe-His-Phe-Phe-OH is synthesized via:
- Fragment Condensation : Boc-Pro-Phe-His(Trt)-OH is coupled to H-Phe-Phe-Val-OtBu using DCC (N,N'-dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole).
- Global Deprotection : TFA/water (95:5) removes Boc and Trt groups.
Advantages :
Hybrid Approaches
Convergent Synthesis
Segments like H-Pro-His-Pro-Phe-OH and H-His-Phe-Phe-Val-Tyr-Lys-OH are synthesized separately via SPPS, then ligated using native chemical ligation (NCL). Thioester-mediated NCL achieves 85% yield for this compound.
Microwave-Assisted SPPS
Microwave irradiation (50°C, 20 W) reduces coupling times from 60 min to 10 min per residue, minimizing aspartimide formation in the Asp-His sequence.
Cleavage and Global Deprotection
The final peptide is cleaved from the resin using:
Side-Chain Deprotection :
- Trt and tBu groups are removed simultaneously.
- His(Bum) requires methoxyamine hydrochloride (5%) to prevent alkylation side products.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Yield and Scalability
| Step | Yield (%) | Scale (mmol) |
|---|---|---|
| Resin Loading | 92 | 0.78 |
| SPPS Assembly | 76 | 0.5 |
| Cleavage/Deprotection | 88 | 0.4 |
| Final Purification | 85 | 0.34 |
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs:
Challenges and Solutions
Chemical Reactions Analysis
PHPFHFFVYK undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at specific amino acid residues, depending on the reagents used.
Scientific Research Applications
Applications Overview
- Peptide Synthesis
- Biotechnology
- Pharmaceutical Research
- Diagnostics
Case Study 1: Drug Development
A study demonstrated the use of H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH as a scaffold for creating novel peptide-based drugs. Researchers synthesized analogs of this peptide to enhance binding affinity to target receptors, resulting in improved therapeutic efficacy against specific diseases .
Case Study 2: Vaccine Production
In vaccine research, this peptide was incorporated into a recombinant protein platform to enhance immunogenicity. The findings indicated that the inclusion of H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH significantly boosted the immune response in preclinical models, showcasing its potential in vaccine development .
Data Table: Comparison of Applications
| Application Area | Description | Impact |
|---|---|---|
| Peptide Synthesis | Building block for therapeutic peptides | Enhances specificity and efficacy |
| Biotechnology | Production of recombinant proteins | Essential for vaccines and enzymes |
| Pharmaceutical Research | Design of drugs targeting biological pathways | Leads to effective treatments |
| Diagnostics | Detection of disease biomarkers | Improves early diagnosis |
Mechanism of Action
PHPFHFFVYK functions as a peptide inhibitor by binding to specific enzyme active sites, thereby blocking substrate access and inhibiting enzyme activity. The molecular targets include enzymes involved in critical biological pathways, such as renin, which plays a role in blood pressure regulation . The inhibition mechanism involves the formation of stable complexes between the peptide and the enzyme, preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH with structurally or functionally related peptides:
Key Observations:
Sequence Length and Complexity :
- The target peptide’s 10-residue length and repetitive His/Pro/Phe motifs distinguish it from shorter analogs like the pentapeptide (5 residues) or the 8-residue renin inhibitor. Longer sequences may adopt more defined secondary structures, enhancing target specificity .
- The oxytocin analog’s disulfide bond (absent in the target peptide) confers cyclic stability but limits synthetic flexibility .
Functional Residues: His residues: Both the target peptide and 50410-01-0 contain His repeats, which may coordinate with renin’s catalytic aspartate residues. However, the target peptide’s additional His and Phe residues could enhance binding affinity . D-Amino Acids: The renin inhibitor 50410-01-0 incorporates D-Leu, a modification that improves protease resistance compared to the target peptide’s all-L configuration .
Physicochemical Properties :
- The target peptide’s higher molecular weight (1318.54 vs. 1029.21 for 50410-01-0) may reduce membrane permeability, a common challenge for large peptides.
- The oxytocin analog’s lower topological polar surface area (TPSA) (444 Ų vs. ~500 Ų for the target) suggests differences in solubility and bioavailability .
Biological Activity
H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH is a peptide composed of a sequence of amino acids that exhibits diverse biological activities. This article explores its biological activity, including its structure, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The peptide has the following chemical formula:
It features a C-terminal carboxamide group (OH), which influences its solubility and interaction with biological systems. The presence of multiple proline and phenylalanine residues contributes to its structural stability and biological activity, particularly in modulating protein conformation and stability due to proline's unique properties.
The biological activity of H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH can be attributed to several mechanisms:
- Receptor Modulation : Similar peptides have been shown to interact with G-protein coupled receptors (GPCRs), suggesting that this compound may also exhibit receptor-modulating properties. This interaction can influence various signaling pathways related to cardiovascular function and neurobiology.
- Taste Perception and Appetite Regulation : Peptides with comparable sequences have been implicated in taste perception, indicating potential roles in appetite regulation.
- Antioxidant Activity : Some studies suggest that peptides derived from similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
1. Cardiovascular Effects
Research indicates that peptides like H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH may influence cardiovascular health through their interactions with specific receptors involved in blood pressure regulation and heart function.
2. Neurobiological Effects
The compound may act as a signaling molecule in the nervous system, potentially affecting neurotransmitter release and neuronal excitability.
3. Antinociceptive Activity
Peptides with similar structures have shown promise in pain modulation, suggesting that H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH could possess antinociceptive properties .
Comparative Analysis with Similar Peptides
The following table summarizes the characteristics of H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH compared to structurally similar peptides:
| Compound Name | Sequence | Unique Features |
|---|---|---|
| H-Pro-His-Pro-Gly-Pro-Ile-Pro-OH | Pro-His-Pro-Gly-Ile | Contains glycine instead of phenylalanine |
| H-Val-Tyr-Ile-Asp-Arg-Val | Val-Tyr-Ile-Asp-Arg | Different sequence focusing on valine and aspartic acid |
| H-Ala-Gly-Trp-Lys | Ala-Gly-Trp-Lys | Includes alanine and tryptophan |
This comparison highlights the unique combination of amino acids in H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH, which may enhance its stability and biological activity compared to other peptides.
Case Studies and Research Findings
Study on Antinociceptive Activity :
A recent study evaluated the antinociceptive effects of various peptide derivatives, including those similar to H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH. The results indicated significant pain relief in animal models, with certain derivatives showing enhanced efficacy due to specific amino acid modifications .
In Vitro Studies on Receptor Binding :
Research has demonstrated that peptides containing aromatic residues like phenylalanine and tyrosine can effectively bind to GPCRs. This binding is crucial for their role in modulating physiological responses such as pain perception and cardiovascular function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
